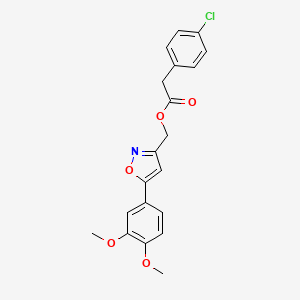

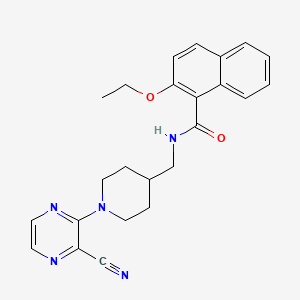

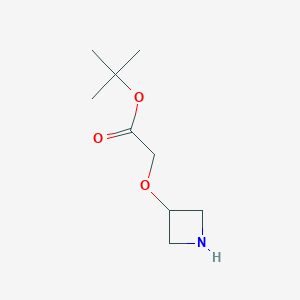

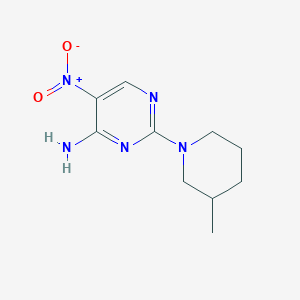

3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts used, and the yield of the product .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with various reagents, the conditions under which it reacts, and the products of its reactions .Aplicaciones Científicas De Investigación

Coordination Chemistry and Magnetic Properties

Research into asymmetric 1,3,4-oxadiazole-containing ligands, similar in structure to the compound , has led to the development of new coordination polymers with unique structural assemblies influenced by counter-anions. These polymers exhibit significant potential in magnetic properties due to their structural versatility, including one-dimensional, two-dimensional, and three-dimensional frameworks. The magnetic properties and photoluminescence of these polymers have been studied, highlighting their potential applications in materials science (Wu et al., 2017).

Anticancer Activity

A study focused on Co(II) coordination polymers constructed using similar unsymmetrical ligands has evaluated their anti-ovarian cancer activity. The research investigated the polymers' ability to induce ROS genes expression in ovarian cancer cells, presenting a promising avenue for cancer treatment (Yang et al., 2021).

Antimicrobial Agents

Substituted quinazolines, incorporating elements of the compound's structure, have shown broad-spectrum antimicrobial activity against various microorganisms. A QSAR study on these compounds provided insights into the pharmacophoric features responsible for antibacterial activity, indicating their potential as antimicrobial agents (Buha et al., 2012).

Material Science and Photoluminescence

The synthesis of 1-(pyridin-2-yl)-3-(quinolin-2-yl)imidazo[1,5-a]quinoline has been reported, with a focus on its molecular properties, thin film deposition, and characterization for potential use in light-emitting devices. This work demonstrates the molecule's promising quantum yield and stability against oxidation, suggesting its application in the development of new materials for electronic and optoelectronic devices (Albrecht et al., 2018).

Electroluminescence and Contact Formation

Further research into the electroluminescence and contact formation of 1-(pyridin-2-yl)-3-(quinolin-2-yl)imidazo[1,5-a]quinoline thin films has explored their potential in organic light-emitting devices. This study examined the interactions of the molecule with various contact materials, leading to the development of electroluminescent layer structures with tailored emission properties (Albrecht et al., 2019).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O2/c21-14-11-5-1-2-6-13(11)18-9-12(14)16-19-15(20-22-16)10-4-3-7-17-8-10/h1-9H,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINKXPUSJCFRQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2925534.png)

![N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B2925535.png)